2-(2-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 951541-27-8
Cat. No.: VC11900695
Molecular Formula: C23H19F3N2O3S
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951541-27-8 |
|---|---|
| Molecular Formula | C23H19F3N2O3S |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | 2-(2-ethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C23H19F3N2O3S/c1-2-17-9-3-4-11-19(17)28-22(29)27(20-12-5-6-13-21(20)32(28,30)31)15-16-8-7-10-18(14-16)23(24,25)26/h3-14H,2,15H2,1H3 |
| Standard InChI Key | TWGBUAZZIVFIHA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F |
| Canonical SMILES | CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F |
Introduction
Synthesis
Although specific synthetic routes for this compound are unavailable in the provided results, general methods for benzothiadiazine derivatives involve:
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Cyclization Reactions: Starting from sulfonamides and amines to form the benzothiadiazine core.
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Electrophilic Substitution: Adding substituents (e.g., ethylphenyl or trifluoromethyl groups) via Friedel-Crafts alkylation or related reactions.
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Purification: Employing recrystallization or chromatography for isolating pure compounds.
4.1. Pharmacological Activity
Benzothiadiazine derivatives are known for their diverse biological activities:
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Diuretics: Many benzothiadiazines act as diuretics by inhibiting sodium-chloride symporters in kidneys.
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Anticancer Agents: Structural analogs with trifluoromethyl groups have shown cytotoxic activity against tumor cell lines such as HCT-116 and MCF-7 .
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Antimicrobial Properties: Similar compounds display antibacterial and antifungal activities due to their ability to disrupt microbial enzymes.
4.2. Drug Development
The trifluoromethyl group enhances binding affinity to biological targets by improving lipophilicity and metabolic resistance. This makes the compound a candidate for further exploration in medicinal chemistry.
5.1. Biological Activity
Studies on structurally related compounds reveal:
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Strong cytotoxicity against HeLa cells with IC₅₀ values ranging from 10–50 μM .
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Apoptosis-inducing activity through mechanisms like caspase activation and mitochondrial disruption.
5.2. Structural Analysis
X-ray crystallography and NMR spectroscopy are commonly used to confirm molecular structures of such compounds, ensuring their purity and stability .
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